molecular formula C10H18N2O3 B1586331 (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid CAS No. 705943-40-4

(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid

Cat. No.: B1586331
CAS No.: 705943-40-4
M. Wt: 214.26 g/mol
InChI Key: ZMUJPYRUHQLZBW-UHFFFAOYSA-N
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Description

(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid typically involves the following steps:

    Formation of Piperazine Derivative: The synthesis begins with the preparation of a piperazine derivative. This can be achieved by reacting piperazine with sec-butyl halide under basic conditions to introduce the sec-butyl group.

    Introduction of Oxo-Acetic Acid Moiety: The next step involves the introduction of the oxo-acetic acid moiety. This can be accomplished by reacting the sec-butyl-piperazine derivative with an appropriate acylating agent, such as oxalyl chloride, followed by hydrolysis to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the piperazine ring or the sec-butyl group may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of (4-sec-Butyl-piperazin-1-yl)-hydroxy-acetic acid.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the sec-butyl group are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be employed for substitution reactions.

Major Products:

  • Oxidation products may include oxides or hydroxyl derivatives.
  • Reduction products include (4-sec-Butyl-piperazin-1-yl)-hydroxy-acetic acid.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

(4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The sec-butyl group and oxo-acetic acid moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    Piperazine: A simple piperazine ring without additional substituents.

    (4-Butyl-piperazin-1-yl)-oxo-acetic acid: Similar structure but with a butyl group instead of a sec-butyl group.

    (4-sec-Butyl-piperazin-1-yl)-hydroxy-acetic acid: A reduction product of the oxo-acetic acid derivative.

Uniqueness: (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid is unique due to the presence of both the sec-butyl group and the oxo-acetic acid moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(4-butan-2-ylpiperazin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-8(2)11-4-6-12(7-5-11)9(13)10(14)15/h8H,3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUJPYRUHQLZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373837
Record name (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705943-40-4
Record name (4-sec-Butyl-piperazin-1-yl)-oxo-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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